molecular formula C12H14N2O2 B12754524 Hydantoin, 5,5-dimethyl-3-(p-tolyl)- CAS No. 92668-56-9

Hydantoin, 5,5-dimethyl-3-(p-tolyl)-

Katalognummer: B12754524
CAS-Nummer: 92668-56-9
Molekulargewicht: 218.25 g/mol
InChI-Schlüssel: DNNJYWVCMKKBTE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hydantoin, 5,5-dimethyl-3-(p-tolyl)-, is a derivative of hydantoin, a heterocyclic organic compound Hydantoins are known for their biological activity and are found in various medicinally significant molecules

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-dimethyl-3-(p-tolyl)-hydantoin can be achieved through several methods. One common approach is the Bucherer-Bergs hydantoin synthesis, which involves the reaction of an amino acid with potassium cyanate and ammonium carbonate . Another method involves the oxidative N-arylation of dimethylhydantoin with 4-iodo-1-nitro-2-(trifluoromethyl) benzene .

Industrial Production Methods

Industrial production of 5,5-dimethyl-3-(p-tolyl)-hydantoin typically involves large-scale synthesis using the Bucherer-Bergs method due to its simplicity and efficiency. The reaction conditions are optimized to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5,5-Dimethyl-3-(p-tolyl)-hydantoin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted hydantoins, which can have different biological activities and applications.

Wissenschaftliche Forschungsanwendungen

5,5-Dimethyl-3-(p-tolyl)-hydantoin has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5,5-dimethyl-3-(p-tolyl)-hydantoin involves its interaction with specific molecular targets. For instance, hydantoin derivatives are known to act on sodium channels in neurons, which helps in controlling seizures. The compound may also interact with other molecular pathways, depending on its specific structure and functional groups .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5,5-Dimethyl-3-(p-tolyl)-hydantoin is unique due to its specific substitution pattern, which can impart different biological activities compared to other hydantoin derivatives. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial applications.

Eigenschaften

CAS-Nummer

92668-56-9

Molekularformel

C12H14N2O2

Molekulargewicht

218.25 g/mol

IUPAC-Name

5,5-dimethyl-3-(4-methylphenyl)imidazolidine-2,4-dione

InChI

InChI=1S/C12H14N2O2/c1-8-4-6-9(7-5-8)14-10(15)12(2,3)13-11(14)16/h4-7H,1-3H3,(H,13,16)

InChI-Schlüssel

DNNJYWVCMKKBTE-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)N2C(=O)C(NC2=O)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.